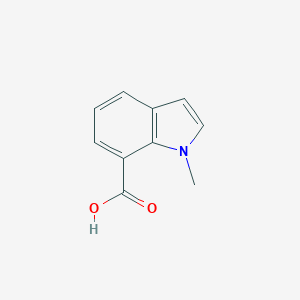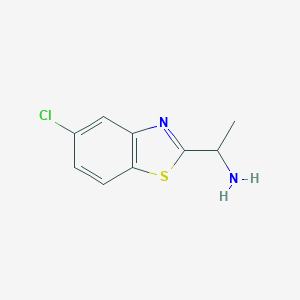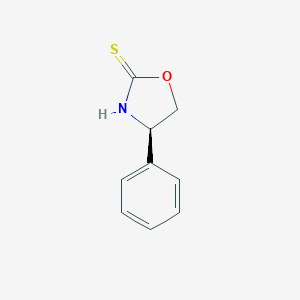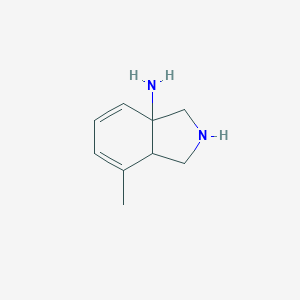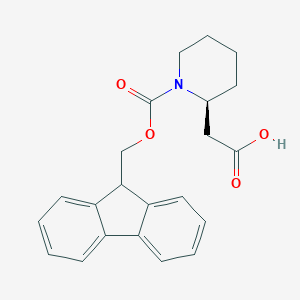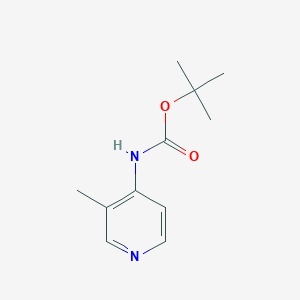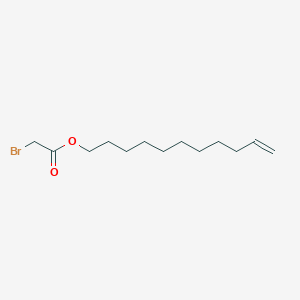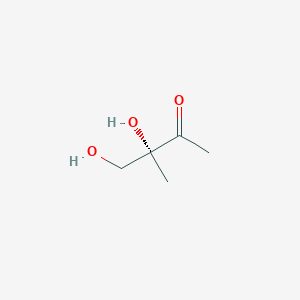![molecular formula C14H18O2 B067484 3-[(3-Methoxyphenyl)methyl]cyclohexanone CAS No. 171046-92-7](/img/structure/B67484.png)
3-[(3-Methoxyphenyl)methyl]cyclohexanone
Übersicht
Beschreibung
The compound "3-[(3-Methoxyphenyl)methyl]cyclohexanone" is a chemical of interest due to its unique structure, which contributes to its distinctive chemical and physical properties. It falls within the broader category of cyclohexanone derivatives, characterized by a cyclohexanone core with various substitutions that significantly affect their behavior in chemical reactions.
Synthesis Analysis
The synthesis of cyclohexanone derivatives involves the reaction of appropriate phenyl acetonitrile with cyclohexanone, leading to compounds with specific functional groups attached to the cyclohexanone ring. For example, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate demonstrates a method that could be adapted for synthesizing similar compounds, including "3-[(3-Methoxyphenyl)methyl]cyclohexanone" (Mantelingu et al., 2007).
Molecular Structure Analysis
Cyclohexanone derivatives, including "3-[(3-Methoxyphenyl)methyl]cyclohexanone", often exhibit a chair conformation of the cyclohexanone ring. The specific substituents can influence the overall molecular geometry and crystal packing through intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for understanding the compound's reactivity and physical properties (Begum et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving cyclohexanone derivatives can lead to a variety of products depending on the reaction conditions and the nature of the reactants. For instance, reactions with guanidine can yield unexpected nitrogen-free cycloadducts, demonstrating the complex reactivity of these compounds under different conditions (Gössnitzer et al., 2001).
Physical Properties Analysis
The physical properties of cyclohexanone derivatives, such as solubility, crystallinity, and melting points, are significantly influenced by their molecular structure. For example, the introduction of methoxy and other substituents affects the compound's solubility in various solvents and its thermal stability (Balaji & Murugavel, 2011).
Chemical Properties Analysis
The chemical properties of "3-[(3-Methoxyphenyl)methyl]cyclohexanone" and related compounds, including their reactivity in cycloaddition reactions, oxidation, and reduction processes, are determined by the presence and positioning of functional groups on the cyclohexanone ring. The compound's electron-withdrawing or donating characteristics can be pivotal in reactions, affecting the outcomes of synthetic pathways (Scheibye et al., 1982).
Wissenschaftliche Forschungsanwendungen
Chemical Reaction and Industrial Application The oxidation of cyclohexane plays a critical role in the industrial manufacture of cyclohexanol and cyclohexanone, compounds vital for the production of nylon 6 and nylon 6,6. The review by Abutaleb and Ali (2021) offers an extensive examination of catalytic materials used for cyclohexane oxidation, utilizing oxygen, air, and other oxidants across various solvents. This study emphasizes the importance of selecting the right catalysts and reaction conditions to achieve high selectivity and conversion rates of cyclohexane to ketone-alcohol (KA) oil, highlighting the use of metal and metal oxide catalysts for optimal results. The addition of hydrochloric acid as an additive has been found to significantly enhance the photocatalytic oxidation process (Abutaleb & Ali, 2021).
Atmospheric Reactivity and Environmental Impact Methoxyphenols, such as those derived from lignin pyrolysis, serve as potential tracers for biomass burning, especially wood burning. Liu, Chen, and Chen's (2022) review delves into the atmospheric reactivity of methoxyphenols, including their interactions with OH and NO3 radicals, which are the primary pathways for degradation and secondary organic aerosol (SOA) formation. This research suggests that understanding the atmospheric fate of methoxyphenols is crucial for assessing their environmental impact and for the development of strategies to mitigate the effects of biomass burning on air quality (Liu, Chen, & Chen, 2022).
Analytical and Methodological Advancements The analysis of microcystins (MCs), cyclic heptapeptidic toxins produced by cyanobacteria, presents significant challenges due to their presence in free and covalently protein-bound forms. Bouteiller, Lance, Guérin, and Biré (2022) review various extraction and analysis methods for the total forms of MCs. Among the methods discussed, the MMPB method stands out for its reliability in detecting total MCs, highlighting the importance of developing and refining analytical techniques for environmental and health-related studies (Bouteiller et al., 2022).
Synthesis and Pharmacological Potential The synthesis of macrocyclic natural products using Lawesson's reagent (LR) demonstrates the versatility and efficiency of LR in the thionation of carbonyl moieties and the construction of key heterocyclic fragments. The review by Larik et al. (2017) showcases the wide range of macrocyclic natural products synthesized using LR, underscoring the reagent's significant contribution to the field of medicinal chemistry and the development of new pharmaceuticals (Larik et al., 2017).
Eigenschaften
IUPAC Name |
3-[(3-methoxyphenyl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14-7-3-5-12(10-14)8-11-4-2-6-13(15)9-11/h3,5,7,10-11H,2,4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLAQNMUAQEQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598331 | |
| Record name | 3-[(3-Methoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenyl)methyl]cyclohexanone | |
CAS RN |
171046-92-7 | |
| Record name | 3-[(3-Methoxyphenyl)methyl]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171046-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Methoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

